HCGRP-(8-37) acetate

Cardiovascular Pharmacology CGRP Receptor Peptide Antagonist

Reproducibility in CGRP receptor pharmacology demands a validated antagonist with defined selectivity and consistent solubility. HCGRP-(8-37) acetate is the benchmark 30-amino acid peptide that competitively blocks CGRP receptors without triggering downstream signaling. • Retains full antagonist potency; N-truncated fragments (e.g., hCGRP9-37) show >10-fold reduced activity • Acetate counterion confers superior solubility and handling over the free base • Validated for vasodilation blockade in isolated human extracranial arteries and migraine models Supplied with rigorous analytical QC documentation to support experimental reproducibility.

Molecular Formula C141H234N44O40
Molecular Weight 3185.6 g/mol
Cat. No. B13388471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCGRP-(8-37) acetate
Molecular FormulaC141H234N44O40
Molecular Weight3185.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N.CC(=O)O
InChIInChI=1S/C139H230N44O38.C2H4O2/c1-66(2)48-86(161-102(193)60-155-113(197)74(17)159-120(204)87(49-67(3)4)168-118(202)83(40-31-45-152-138(147)148)163-123(207)90(53-80-57-151-65-158-80)173-136(220)111(77(20)188)182-131(215)105(145)69(7)8)121(205)169-88(50-68(5)6)122(206)176-96(64-186)129(213)165-84(41-32-46-153-139(149)150)119(203)175-94(62-184)115(199)156-58-101(192)154-59-104(195)177-107(71(11)12)134(218)179-108(72(13)14)133(217)166-82(39-28-30-44-141)117(201)171-91(54-98(142)189)125(209)172-92(55-99(143)190)124(208)170-89(52-79-36-25-22-26-37-79)126(210)180-109(73(15)16)137(221)183-47-33-42-97(183)130(214)181-110(76(19)187)135(219)174-93(56-100(144)191)127(211)178-106(70(9)10)132(216)157-61-103(194)162-95(63-185)128(212)164-81(38-27-29-43-140)116(200)160-75(18)114(198)167-85(112(146)196)51-78-34-23-21-24-35-78;1-2(3)4/h21-26,34-37,57,65-77,81-97,105-111,184-188H,27-33,38-56,58-64,140-141,145H2,1-20H3,(H2,142,189)(H2,143,190)(H2,144,191)(H2,146,196)(H,151,158)(H,154,192)(H,155,197)(H,156,199)(H,157,216)(H,159,204)(H,160,200)(H,161,193)(H,162,194)(H,163,207)(H,164,212)(H,165,213)(H,166,217)(H,167,198)(H,168,202)(H,169,205)(H,170,208)(H,171,201)(H,172,209)(H,173,220)(H,174,219)(H,175,203)(H,176,206)(H,177,195)(H,178,211)(H,179,218)(H,180,210)(H,181,214)(H,182,215)(H4,147,148,152)(H4,149,150,153);1H3,(H,3,4)/t74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-,111-;/m0./s1
InChIKeyOLHOVMVRMMDOEQ-QRJIDAGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCGRP-(8-37) Acetate: Selective CGRP Receptor Antagonist


HCGRP-(8-37) acetate (CAS: 119911-68-1, free base) is a truncated human calcitonin gene-related peptide (hCGRP) fragment that functions as a selective, competitive antagonist of CGRP receptors [1]. This 30-amino acid peptide binds to CGRP receptors without activating downstream signaling, thereby blocking the actions of the endogenous agonists α-CGRP and β-CGRP [2]. Unlike small molecule antagonists or antibodies, HCGRP-(8-37) acetate retains a peptide backbone, making it a valuable tool compound for dissecting CGRP receptor pharmacology and signaling pathways in vitro and in vivo [3]. Its acetate salt form offers improved solubility and handling characteristics compared to the free base, enhancing its utility in biological assays .

HCGRP-(8-37) Acetate: Not Interchangeable


CGRP receptor antagonists are a heterogeneous class comprising peptide fragments, small molecules, and monoclonal antibodies, each with distinct pharmacological profiles, selectivity, and pharmacokinetic properties. Substituting HCGRP-(8-37) acetate with another CGRP antagonist without rigorous validation can lead to irreproducible results or misinterpretation of biological data [1]. For instance, while the small molecule BIBN4096BS (olcegepant) exhibits significantly higher potency (pKB ~10) in human tissue, it demonstrates irreversible binding to α-CGRP receptors, a property not shared by HCGRP-(8-37) [2]. Furthermore, N-terminally truncated CGRP fragments like hCGRP9-37 and hCGRP10-37 exhibit markedly reduced antagonist potency (up to >10-fold) and altered tissue selectivity compared to HCGRP-(8-37) [3]. Even within the same sequence, the acetate counterion in HCGRP-(8-37) acetate confers superior solubility and stability over the free base, directly impacting experimental reproducibility and ease of use .

HCGRP-(8-37) Acetate: Differentiation Evidence


Potency vs. Shorter CGRP Fragments in Cardiac Tissue

HCGRP-(8-37) acetate demonstrates significantly higher antagonist potency than shorter N-truncated fragments such as hCGRP10-37 and hCGRP11-37 in guinea pig atrial bioassays [1]. The data underscore the critical role of the N-terminal residues Thr9 and His10 for maintaining potent antagonistic activity, making HCGRP-(8-37) the minimal potent antagonist sequence for this tissue [2].

Cardiovascular Pharmacology CGRP Receptor Peptide Antagonist

α-CGRP/β-CGRP Selectivity in Extracranial Arteries

In human temporal and occipital arteries, HCGRP-(8-37) acetate exhibits a clear selectivity for antagonizing the relaxant effects of α-CGRP over β-CGRP, with a quantified difference in pKB values [1]. This contrasts with the small molecule antagonist BIBN4096BS, which shows an even greater selectivity but with an irreversible binding component [2]. This data allows researchers to dissect the relative contributions of α-CGRP and β-CGRP in human vascular tissue.

Migraine Vascular Pharmacology Receptor Selectivity

Purity and Stability for Reproducible Assays

The acetate salt form of HCGRP-(8-37) offers significant practical advantages over the free base, including high purity and defined long-term storage stability . This ensures batch-to-batch consistency and minimizes the risk of peptide degradation, which can confound experimental results. This is a critical consideration for procurement, as variability in peptide quality is a common source of irreproducible data [1].

Peptide Chemistry Assay Reproducibility Procurement

Radioligand for CGRP Receptor Characterization

When radioiodinated ([125I]-hCGRP(8-37)), HCGRP-(8-37) acetate can be used to identify and quantify high- and low-affinity CGRP binding sites, a capability not shared by agonist radioligands or small molecule antagonists [1]. This property allows researchers to directly study the distribution and G-protein coupling states of CGRP receptors in various tissues, providing a unique tool for target validation and drug discovery [2].

Receptor Binding Autoradiography Neuropharmacology

HCGRP-(8-37) Acetate: Research Applications


Cardiovascular & Migraine Pathophysiology Models

Use HCGRP-(8-37) acetate as a selective antagonist to block CGRP-mediated vasodilation in isolated human extracranial arteries (e.g., temporal, occipital) or in animal models of migraine, leveraging its defined selectivity profile for α-CGRP over β-CGRP [1]. This application is directly supported by its quantified pKB values and tissue-specific effects [2].

N-Terminal SAR of CGRP Peptide Antagonists

Employ HCGRP-(8-37) acetate as the benchmark potent antagonist sequence for comparative studies with shorter N-truncated fragments (e.g., hCGRP9-37, hCGRP10-37, hCGRP11-37) to map the critical residues (Thr9, His10) required for high-affinity binding and potent antagonism [3]. This scenario is directly supported by >10-fold potency differences quantified in cardiac bioassays [4].

CGRP Receptor Binding Assays & Autoradiography

Utilize HCGRP-(8-37) acetate as a precursor for preparing [125I]-hCGRP(8-37) to perform radioligand binding assays and autoradiography for mapping CGRP receptor distribution, density, and G-protein coupling states in various tissues [5]. This application is supported by its established use as a high-affinity antagonist radioligand capable of discriminating receptor affinity states [6].

Comparative Pharmacology of Novel CGRP Antagonists

Include HCGRP-(8-37) acetate as a well-characterized peptide control in in vitro or in vivo assays when screening or validating new CGRP antagonists [7]. Its established potency, selectivity, and reversible binding mechanism provide a critical benchmark for interpreting the properties of novel compounds, ensuring robust and reproducible data [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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